1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene
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Overview
Description
1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrClFO2 It is a polyhalogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a methoxymethoxy group
Preparation Methods
The synthesis of 1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 2-chloro-5-fluoro-4-(methoxymethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Industrial production methods may involve similar halogenation reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methoxymethoxy group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for modifying the methoxymethoxy group. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and methoxymethoxy group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
- 1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene
These compounds share similar structural features but differ in the position of the halogen atoms and the presence of additional functional groups. The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and applications.
Properties
IUPAC Name |
1-bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO2/c1-12-4-13-8-3-6(10)5(9)2-7(8)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGQFXMGKIVYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1F)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.49 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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